molecular formula C12H17NOS B13840830 (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

Katalognummer: B13840830
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: CFUOFKNOBNRBAS-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a sulfinamide functional group, which is known for its utility in asymmetric synthesis due to its ability to form stable chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide typically involves the reaction of 2-phenylethylamine with a sulfinyl chloride derivative under controlled conditions. The reaction is stereoselective, ensuring the formation of the desired (S)-enantiomer. Common reagents include sulfinyl chlorides and bases such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and enantiomeric excess of the final product. The scalability of the reaction is facilitated by the availability of high-purity starting materials and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

Wissenschaftliche Forschungsanwendungen

(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinamide group can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the chiral center of the compound allows for selective binding to biological targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-(2-Phenylethylidene)propane-2-sulfinamide: Lacks the chiral center, resulting in different reactivity and applications.

    2-Methyl-N-(2-phenylethylidene)propane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide, leading to different chemical behavior.

Uniqueness

(S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts stereoselectivity in reactions and enhances its utility in asymmetric synthesis. Its ability to form stable complexes with metal ions and selective binding to biological targets further distinguishes it from similar compounds.

Eigenschaften

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

(S)-2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t15-/m0/s1

InChI-Schlüssel

CFUOFKNOBNRBAS-HNNXBMFYSA-N

Isomerische SMILES

CC(C)(C)[S@](=O)N=CCC1=CC=CC=C1

Kanonische SMILES

CC(C)(C)S(=O)N=CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.